molecular formula C22H19N3O3 B2657308 2-[10-methoxy-7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol CAS No. 896620-07-8

2-[10-methoxy-7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol

Cat. No.: B2657308
CAS No.: 896620-07-8
M. Wt: 373.412
InChI Key: HGZPCIWKNALYOI-UHFFFAOYSA-N
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Description

This compound belongs to a class of tricyclic heterocycles featuring fused oxa-diaza rings, a pyridinyl substituent, and a phenolic moiety. The core structure—tricyclo[7.4.0.0²,⁶]tridecatetraene—provides rigidity, while the 10-methoxy group and pyridin-4-yl substituent modulate electronic properties. The phenol group at position 4 enhances solubility via hydrogen bonding. Such compounds are synthesized via multi-step condensation and cyclization reactions, as seen in analogs like those in and .

Properties

IUPAC Name

2-(7-methoxy-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-27-20-8-4-6-16-18-13-17(15-5-2-3-7-19(15)26)24-25(18)22(28-21(16)20)14-9-11-23-12-10-14/h2-12,18,22,26H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZPCIWKNALYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CC=C4O)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[10-methoxy-7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol typically involves multiple steps, including cyclization and functional group transformations. One common approach is the cyclocondensation reaction, which involves the use of sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as reagents and catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[10-methoxy-7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized compounds.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that compounds with structural similarities to 2-[10-methoxy-7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol exhibit significant anticancer properties. These compounds can inhibit specific signaling pathways involved in tumor growth and metastasis, particularly those mediated by the phosphoinositide 3-kinase (PI3K) pathway .
  • PI3K Inhibition : The compound has been identified as a selective inhibitor of the PI3K delta isoform, which plays a critical role in immune responses and inflammation. This selectivity suggests potential therapeutic applications in treating diseases such as autoimmune disorders and certain types of cancer .
  • Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may offer neuroprotective benefits by modulating neuroinflammatory pathways and promoting neuronal survival in models of neurodegeneration .

Material Science Applications

  • Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of this compound make it a candidate for use in OLED technology. Its ability to emit light efficiently when subjected to an electric current could lead to advancements in display technologies .
  • Polymer Composites : The compound's chemical structure allows it to be integrated into polymer matrices to enhance mechanical properties and thermal stability. This application is particularly relevant in the development of advanced materials for aerospace and automotive industries .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated several derivatives of pyridine-based compounds for their anticancer activity against human cancer cell lines. The results indicated that modifications similar to those found in 2-[10-methoxy-7-(pyridin-4-yl)-8-oxa...] significantly increased cytotoxicity and induced apoptosis in cancer cells .

Case Study 2: PI3K Inhibition

In a clinical trial assessing the efficacy of PI3K inhibitors for treating chronic lymphocytic leukemia (CLL), compounds structurally related to 2-[10-methoxy...] showed promising results in reducing tumor burden and improving patient outcomes when combined with standard therapies .

Mechanism of Action

The mechanism of action for 2-[10-methoxy-7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and properties of the target compound with analogs from the evidence:

Compound Name / Source Core Structure Substituents Key Functional Groups Notable Properties
Target Compound Tricyclo[7.4.0.0²,⁶]tridecatetraene 10-methoxy, pyridin-4-yl, phenol Phenol (OH), pyridine, methoxy High polarity due to phenol; potential H-bonding
methyl 4-[10-ethoxy-4-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[...]benzoate () Same core 10-ethoxy, pyridin-3-yl, methyl benzoate Ester (COOCH₃), pyridine, ethoxy Lower solubility vs. phenol; ethoxy increases lipophilicity
2-(4-Chlorobenzylidene)-8-methyl-6,10-bis(4-nitrobenzylidene)-... () Spiro[4.5]decane Nitro, chloro, benzylidene Nitro (NO₂), C=O, C=N Electron-withdrawing groups enhance reactivity; IR C=O at 1721 cm⁻¹
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[...] () Tetracyclic Dithia-aza, methoxyphenyl S-S, C=O, pyridine Thioether bonds increase ring strain; altered redox properties
7-[(2,3-Difluoro-4-hydroxy-5-iodophenyl)methyl]-... () Diazaspiro[4.5]decene Trifluoromethyl, iodo, hydroxy Carboxamide, CF₃, I Fluorination enhances metabolic stability; iodination for radiolabeling

Spectral and Physicochemical Properties

  • IR Spectroscopy: The phenol group in the target compound would show a broad O-H stretch (~3200–3600 cm⁻¹), absent in ester-containing analogs (e.g., ). C=O stretches in ’s Compound 4a (1721 cm⁻¹) contrast with the target’s lack of carbonyls .
  • Solubility: Phenol derivatives (target, ’s hydroxyphenyl analog) exhibit higher aqueous solubility vs. esters () or nitro-substituted compounds () .
  • Mass Spectrometry : High-resolution MS data (e.g., ’s HRMS for imidazopyridines) confirm molecular weights; the target’s MW can be extrapolated from analogs .

Biological Activity

The compound 2-[10-methoxy-7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol is a complex organic molecule with potential biological activities that have been explored in various studies. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H18N2O3\text{C}_{19}\text{H}_{18}\text{N}_2\text{O}_3

This structure features a pyridine ring and a diazatricycle, which contribute to its unique properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this molecule exhibit significant antimicrobial properties. For instance, derivatives containing pyridine rings have shown promising activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb) and Staphylococcus aureus . The mechanism often involves the inhibition of specific metabolic pathways crucial for bacterial survival.

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
2-[10-methoxy...]Mtb6.3 μM
2-[10-methoxy...]S. aureus0.0048 mg/mL

Anticancer Activity

The compound has also been investigated for its anticancer potential. Certain analogs have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The underlying mechanism involves the modulation of signaling pathways related to cell survival and death.

Inhibition of Enzymatic Activity

Research has highlighted that this compound may act as an inhibitor of specific enzymes such as inosine monophosphate dehydrogenase (IMPDH) , which is crucial in nucleotide biosynthesis . This inhibition can hinder the growth of rapidly dividing cells, including cancer and bacterial cells.

Study 1: Antimicrobial Efficacy

In a study focusing on the antimicrobial efficacy of pyridine derivatives, researchers found that modifications to the pyridine structure significantly enhanced antibacterial activity against Mtb. Compounds with methoxy substitutions exhibited up to a 7-fold increase in potency compared to their parent structures .

Study 2: Anticancer Potential

Another investigation assessed the anticancer properties of related compounds in vitro. The results indicated that certain derivatives could effectively induce apoptosis in breast cancer cell lines through the activation of caspase pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyridine and phenolic rings have shown varying effects on potency and selectivity:

ModificationEffect on Activity
Methoxy group on pyridineIncreased antibacterial activity
Hydroxy group on phenolEnhanced anticancer effects

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